1-(benzylideneamino)-1,3-dihydro-2H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(benzylideneamino)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The compound this compound is of particular interest due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzylideneamino)-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of benzaldehyde with 2-aminobenzimidazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and improved product quality. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(benzylideneamino)-1,3-dihydro-2H-benzimidazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidazole and benzaldehyde.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.
Substitution: Amines, thiols; solvent such as dichloromethane or acetonitrile.
Hydrolysis: Acidic or basic conditions; water or aqueous solvent.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Hydrolysis: Benzimidazole and benzaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential antimicrobial, antiviral, and anticancer activities. Studies have shown that the compound exhibits promising activity against certain bacterial and viral strains, as well as cancer cell lines.
Medicine: The compound is being explored for its potential use as a therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.
Wirkmechanismus
The mechanism of action of 1-(benzylideneamino)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways within the cell. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation. Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(benzylideneamino)-1,3-dihydro-2H-benzimidazol-2-one can be compared with other similar compounds, such as:
Benzimidazole: The parent compound of this compound, which also exhibits various biological activities.
2-Aminobenzimidazole: A precursor in the synthesis of this compound, known for its antimicrobial and anticancer properties.
Benzaldehyde: Another precursor in the synthesis of this compound, commonly used in organic synthesis.
Eigenschaften
Molekularformel |
C14H11N3O |
---|---|
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
3-[(E)-benzylideneamino]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H11N3O/c18-14-16-12-8-4-5-9-13(12)17(14)15-10-11-6-2-1-3-7-11/h1-10H,(H,16,18)/b15-10+ |
InChI-Schlüssel |
GFEMWBXPMNPFKD-XNTDXEJSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/N2C3=CC=CC=C3NC2=O |
SMILES |
C1=CC=C(C=C1)C=NN2C3=CC=CC=C3NC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)C=NN2C3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.